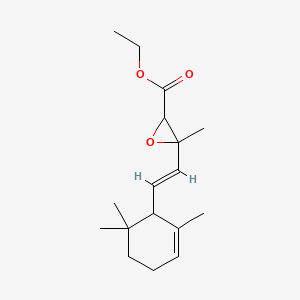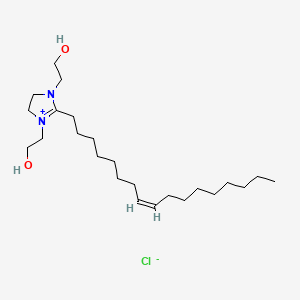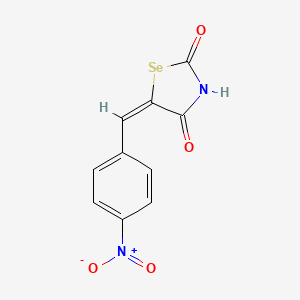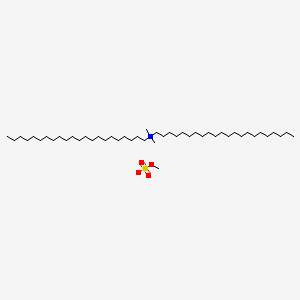
Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- is an organic compound with the molecular formula C12H8N2O5 It is characterized by the presence of a methanone group attached to a 3,4-dihydroxy-5-nitrophenyl ring and a 3-pyridinyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- typically involves the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde with 3-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound may participate in redox reactions, affecting cellular pathways and signaling.
Comparación Con Compuestos Similares
Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- can be compared with similar compounds such as:
(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone: Similar structure but with a fluorophenyl group instead of a pyridinyl group.
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Contains a phenyl group instead of a pyridinyl group.
(3,4-Dihydroxy-5-nitrophenyl)(4-pyridinyl)methanone: Similar structure but with the pyridinyl group in a different position.
Propiedades
Número CAS |
125628-99-1 |
|---|---|
Fórmula molecular |
C12H8N2O5 |
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
(3,4-dihydroxy-5-nitrophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H8N2O5/c15-10-5-8(4-9(12(10)17)14(18)19)11(16)7-2-1-3-13-6-7/h1-6,15,17H |
Clave InChI |
VNKJWRKXIBFROA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate](/img/structure/B12705830.png)
